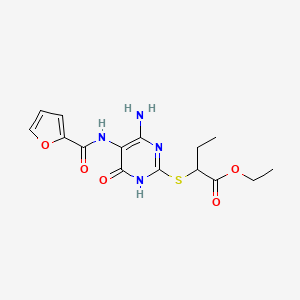
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide, also known as CPP or CPPene, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPene belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the nervous system.
作用機序
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene acts as an NMDA receptor antagonist, binding to the receptor and blocking the activity of glutamate, the primary excitatory neurotransmitter in the brain. This blockade results in a reduction in the influx of calcium ions into the neuron, which can lead to a reduction in the excitotoxicity that is associated with a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have a variety of biochemical and physiological effects, particularly in the nervous system. It has been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, and its effects on the nervous system can be easily measured using a variety of techniques. However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene in lab experiments. It is a potent NMDA receptor antagonist, and its effects on the nervous system can be difficult to interpret in some cases. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have some off-target effects, particularly at higher concentrations.
将来の方向性
There are several future directions for research on N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of interest is the development of new techniques for measuring the effects of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene on the nervous system, particularly in vivo. Finally, there is interest in exploring the potential of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene as a neuroprotective agent, particularly in the context of ischemic injury and other forms of neuronal damage.
合成法
The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene involves several steps, starting with the reaction of cyclohexanone with malononitrile to form a cyano-substituted cyclohexanone. This intermediate is then reacted with 3-bromothiophene to form the desired product, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the nervous system, including the modulation of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c15-11-14(7-2-1-3-8-14)16-13(17)5-4-12-6-9-18-10-12/h6,9-10H,1-5,7-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOVHASRDNKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

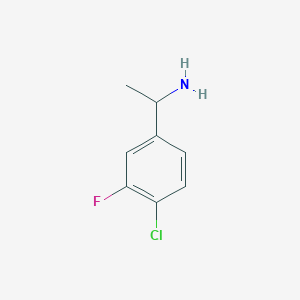
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
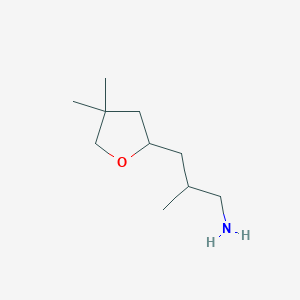
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

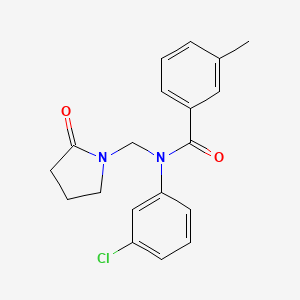
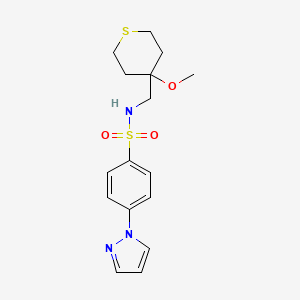
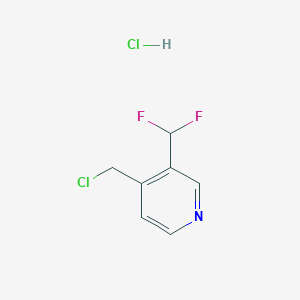
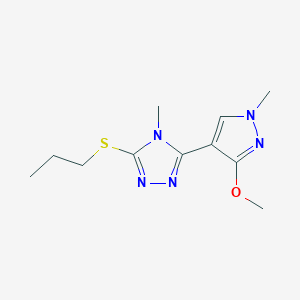
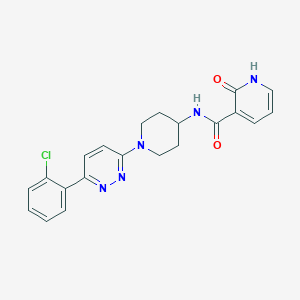
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
